Collagraft - 138331-02-9

Collagraft

Catalog Number: EVT-1520799
CAS Number: 138331-02-9
Molecular Formula: B2H30O17Zn2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Collagraft involves several key steps:

  1. Extraction: Collagen is extracted from animal tissues through a process that typically includes decellularization to remove cellular components while retaining the collagen matrix.
  2. Purification: The extracted collagen undergoes purification processes to eliminate impurities and ensure a high degree of purity.
  3. Cross-Linking: To enhance the mechanical properties and stability of the collagen scaffold, chemical cross-linking agents may be employed. Common agents include glutaraldehyde or genipin, which facilitate the formation of covalent bonds between collagen fibers.
  4. Lyophilization: The purified and cross-linked collagen solution is then freeze-dried to create a porous structure that retains its shape while allowing for nutrient diffusion.

These methods ensure that Collagraft maintains its structural integrity and biological activity while providing a scaffold conducive to cellular activities .

Molecular Structure Analysis

Structure and Data

Collagraft's molecular structure is primarily composed of triple-helical polypeptide chains characteristic of collagen. Each collagen molecule consists of three polypeptide chains (two alpha-1 chains and one alpha-2 chain) that twist around each other to form a stable triple helix.

  • Molecular Weight: The molecular weight of collagen varies depending on its source but typically ranges from 300 kDa to 400 kDa.
  • Amino Acid Composition: Collagen is rich in glycine (approximately one-third), proline, and hydroxyproline, which are critical for maintaining the stability of the triple helix structure.

The structural integrity of Collagraft is crucial for its function in tissue engineering applications, as it influences cell behavior, including adhesion and proliferation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the use of Collagraft include:

  1. Cross-Linking Reactions: Cross-linking agents react with amino acid side chains (particularly lysine and hydroxylysine) to form stable covalent bonds between collagen molecules. This reaction enhances the mechanical strength and resistance to enzymatic degradation.
  2. Hydrolysis Reactions: In physiological conditions, Collagraft can undergo hydrolysis where water molecules interact with the collagen structure, potentially leading to degradation over time if not adequately cross-linked.
  3. Enzymatic Reactions: Collagenases are enzymes that can degrade collagen by cleaving peptide bonds within the triple helix, which is a critical consideration in applications involving tissue remodeling .

These reactions are essential for understanding how Collagraft behaves in biological environments.

Mechanism of Action

Process and Data

The mechanism of action of Collagraft involves several biological processes:

  1. Cell Adhesion: The porous structure of Collagraft allows cells to adhere effectively due to the presence of cell-binding sites provided by specific amino acid sequences within the collagen.
  2. Matrix Formation: Once adhered, cells such as fibroblasts migrate into the scaffold and begin synthesizing new extracellular matrix components, facilitating tissue regeneration.
  3. Angiogenesis: Collagraft promotes angiogenesis—the formation of new blood vessels—by providing a scaffold that supports endothelial cell migration and proliferation.

Data indicate that these processes are crucial for effective wound healing and tissue repair, making Collagraft an attractive option for clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Collagraft typically appears as a white to off-white porous scaffold.
  • Porosity: The porosity ranges from 70% to 90%, allowing for nutrient diffusion while providing structural support.
  • Mechanical Strength: Depending on cross-linking density, the tensile strength can vary significantly but generally provides adequate support for tissue engineering applications.

Chemical Properties

  • Biocompatibility: Collagraft exhibits excellent biocompatibility, minimizing inflammatory responses upon implantation.
  • Degradation Rate: The degradation rate can be controlled through cross-linking; typically, it ranges from several weeks to months depending on the application.

These properties are vital for ensuring that Collagraft functions effectively in vivo .

Applications

Scientific Uses

Collagraft has numerous applications in scientific research and clinical practice:

  1. Tissue Engineering: Used as scaffolds for regenerating skin, bone, cartilage, and vascular tissues.
  2. Wound Healing: Applied in treating chronic wounds due to its ability to promote cell migration and new tissue formation.
  3. Drug Delivery Systems: Serves as a carrier for delivering therapeutic agents directly to targeted tissues.

The versatility of Collagraft makes it an essential material in regenerative medicine and related fields .

Introduction to Collagraft as a Bone Graft Substitute

Historical Evolution of Bone Graft Materials

The historical trajectory of bone grafting reveals continuous innovation driven by surgical necessity. Evidence of early grafting practices dates back over 4,000 years, with anthropological findings showing animal bone fragments used in cranial repairs in ancient Peru [3]. Modern bone grafting principles emerged in the 17th century with Dutch surgeon Job van Meekeren documenting successful xenogeneic transplantation using a dog skull fragment in a human soldier [3]. The 20th century witnessed foundational advances with the pioneering spinal fusion work of Russell Hibbs (1911) and Fred Albee (1911), who established techniques using autologous grafts from the tibia and vertebral spinous processes to treat spinal tuberculosis and deformities [3]. Albee's profound understanding of Wolff's law—that bone adapts to mechanical stress—guided his approach, though the biological mechanisms behind graft success remained incompletely understood at the time.

The mid-20th century ushered in biomaterial exploration, beginning with porous metals in the 1970s and bioactive ceramics shortly thereafter. Japanese researchers reported the first ceramic application in canine cervical spines in 1979, followed by human use in 1991 [3]. Concurrently, Marshall Urist's landmark 1965 discovery of bone morphogenetic proteins (BMPs) revealed the molecular signals driving osteoinduction, opening avenues for biologically enhanced grafts [3]. Despite these advances, no single material successfully replicated the triad of ideal graft properties: osteoconduction (scaffolding for bone growth), osteoinduction (biological stimulation of osteoprogenitor cells), and osteogenicity (presence of bone-forming cells). This unmet need created the scientific niche that Collagraft would ultimately fill through its composite design [7].

Clinical Need for Synthetic Bone Graft Alternatives

Autogenous bone remains the clinical gold standard due to its inherent osteogenic properties (supplying living cells), osteoinductive factors (including BMPs), and osteoconductive structure. However, its limitations are clinically significant: approximately 50% of allograft procedures and 22% of xenograft procedures in North America reflect the insufficiency of autograft resources [5]. Harvesting autografts necessitates additional surgery, increasing operative time by 30-60 minutes on average and carrying risks of chronic pain (reported in 15-25% of iliac crest harvests), infection (2-8%), and nerve injury [5] [7]. Allografts present different challenges, including disease transmission risks (despite rigorous processing), variable incorporation rates, and significant costs—contributing to a bone graft substitute market projected to reach $66 billion by 2026 [5].

Critically sized defects—typically exceeding 2 cm in length or involving >50% of the bone's circumference—overwhelm the body's innate regenerative capacity [5] [7]. Healing such defects requires surgical intervention with materials that fulfill the "Diamond Concept" framework: 1) an osteoconductive scaffold, 2) osteogenic cells, 3) osteoinductive growth factors, and 4) mechanical stability [7]. This biological imperative, combined with the demographic pressures of an aging global population and increasing incidence of sports injuries among youth, created an urgent demand for synthetic alternatives that could match autograft efficacy without its drawbacks [5].

Collagraft’s Emergence in Orthopedic Biomaterials

Collagraft™ entered the orthopedic landscape in 1991 following a rigorous multicenter clinical trial published in the Journal of Orthopaedic Trauma [1]. Its development responded directly to the need for materials combining the biological compatibility of collagen—the primary organic component of bone matrix—with the structural integrity of calcium-based ceramics. The initial FDA clearance in 1993 covered acute long bone fractures and traumatic defects, with an expansion in 2001 to include spinal applications following demonstrated efficacy in vertebral bony voids [8]. This clearance positioned Collagraft to address the rapidly expanding spinal fusion market, which represented over half of the projected $300 million bone graft substitute market in 2002 [8].

Scientifically, Collagraft represented a departure from single-component biomaterials. While hydroxyapatite (HA) offered excellent osteoconduction and biocompatibility, its slow resorption kinetics often left residual material impeding full remodeling. Conversely, β-tricalcium phosphate (β-TCP) degraded more rapidly but provided less initial mechanical support [2] [4]. Collagraft's innovation lay in combining 60% hydroxyapatite and 40% tricalcium phosphate ceramic porous beads with fibrillar collagen (Type I) derived from bovine sources [1] [4]. This composite design aimed to leverage the complementary properties of its constituents: the mineral phase provided immediate structural integrity and osteoconduction, while the collagen conferred handling benefits, hemostatic properties, and a biomimetic matrix conducive to cellular infiltration and vascular ingrowth. When mixed with the patient's autogenous bone marrow aspirate—a rich source of mesenchymal stem cells and growth factors—Collagraft transformed from a passive scaffold into a biologically active, osteopromotive graft substitute [1] [4].

Table 2: Composition and Functionality of Collagraft Components

ComponentPercentageForm/StructurePrimary FunctionBiological Rationale
Hydroxyapatite (HA)60%Porous ceramic beads (200-500µm diameter)Osteoconduction, Long-term structural supportMimics mineral phase of bone; Supports mechanical loading; Slow resorption (months-years)
Tricalcium Phosphate (TCP)40%Porous ceramic beads (200-500µm diameter)Osteoconduction, Controlled resorptionProvides calcium/phosphate ions for new bone formation; Faster resorption than HA (weeks-months)
Fibrillar Collagen (Type I)<5%Purified bovine-derived fibrilsCarrier for ceramics, Hemostasis, Cell adhesionBinds ceramic particles; Mimics organic bone matrix; Enhances graft handling/stability
Autologous Bone MarrowAdded during surgeryAspirated from iliac crestOsteogenesis/OsteoinductionSupplies osteoprogenitor cells, growth factors (BMPs, VEGF), and cytokines

Properties

CAS Number

138331-02-9

Product Name

Collagraft

Molecular Formula

B2H30O17Zn2

Synonyms

Collagraft

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.